Enhanced Intramolecular OH/π Hydrogen Bonding Relative to 2-Phenylethanol
Laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy of 2-(4-aminophenyl)ethanol (APE) identified three distinct conformers, with Ggπ (OH directed toward π system) being the most stable [1]. The energy gap between the OH/π-stabilized Ggπ conformer and the At conformer (lacking this interaction) is significantly larger for APE than for 2-phenylethanol [1]. This enhanced OH/π interaction is attributed to increased electron density on the benzene ring conferred by the para-amino group [1].
| Evidence Dimension | Energy gap between Ggπ (OH/π-stabilized) and At (non-stabilized) conformers |
|---|---|
| Target Compound Data | Larger energy gap (quantitative value not reported in abstract) |
| Comparator Or Baseline | 2-Phenylethanol: Smaller energy gap between equivalent conformers |
| Quantified Difference | Significantly larger energy gap for APE; difference magnitude not specified in available source |
| Conditions | Supersonic jet expansion; LIF excitation (33150–34150 cm⁻¹); quantum chemical calculations at M06-2x/6–311+G(d,p) and MP2/6–311+G(d,p) levels |
Why This Matters
The stronger OH/π interaction in APE dictates a more rigid conformational preference, which directly impacts molecular recognition, binding geometry, and self-assembly behavior compared to the unsubstituted parent compound.
- [1] Ogawa, S., Kashihara, W., & Suzuki, T. (2025). Molecular Structure of 2‑(4-Aminophenyl)ethanol Studied by Supersonic Jet Spectroscopy. The Journal of Physical Chemistry A. DOI: 10.1021/acs.jpca.5c00519. View Source
